N-(4-Hydroxy-5-isopropyl-2-methylphenyl)-N'-(1-naphthyl)urea
Description
N-(4-Hydroxy-5-isopropyl-2-methylphenyl)-N'-(1-naphthyl)urea is a synthetic urea derivative characterized by a substituted phenolic moiety and a 1-naphthyl group. Its structure features a hydroxyl group at position 4, an isopropyl group at position 5, and a methyl group at position 2 on the phenyl ring, combined with a urea bridge linking it to a 1-naphthylamine group. This compound is structurally designed to leverage the electron-rich aromatic systems of both the phenolic and naphthyl groups, which may influence its biological activity, solubility, and binding affinity .
Properties
CAS No. |
6321-09-1 |
|---|---|
Molecular Formula |
C21H22N2O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C21H22N2O2/c1-13(2)17-12-19(14(3)11-20(17)24)23-21(25)22-18-10-6-8-15-7-4-5-9-16(15)18/h4-13,24H,1-3H3,(H2,22,23,25) |
InChI Key |
MPLDEKGOOJUJBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)NC2=CC=CC3=CC=CC=C32)C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-5-isopropyl-2-methylphenyl)-N’-(1-naphthyl)urea typically involves the reaction of 4-Hydroxy-5-isopropyl-2-methylphenylamine with 1-naphthyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that N-(4-Hydroxy-5-isopropyl-2-methylphenyl)-N'-(1-naphthyl)urea exhibits significant anticancer properties. It has been studied for its ability to inhibit the growth of various cancer cell lines. In particular, studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Mechanism of Action
The compound functions by interfering with specific signaling pathways involved in cell proliferation and survival. It has been noted for its ability to inhibit the activity of certain enzymes that are crucial for tumor growth, thereby reducing the viability of cancer cells .
Agricultural Science
Herbicide Development
this compound has been explored as a potential herbicide. Its structural properties allow it to interact with plant growth regulators, leading to effective weed control without harming crop plants. This application is particularly relevant in developing sustainable agricultural practices .
Growth Regulation
In addition to its herbicidal properties, this compound has been investigated for its effects on plant growth regulation. It can enhance the growth of certain crops by modulating hormonal pathways, which can lead to increased yields and improved resistance to environmental stressors .
Material Science
Polymer Additives
The compound's unique chemical structure makes it suitable for use as an additive in polymers. It can enhance the thermal stability and mechanical properties of polymeric materials, making them more durable and suitable for various applications in packaging and construction .
Nanocomposite Development
Recent studies have also focused on incorporating this compound into nanocomposites. These materials exhibit enhanced electrical and thermal properties, which can be utilized in electronic devices and advanced materials engineering .
Summary Table of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |
| Mechanism inhibition | Interferes with tumor growth pathways | |
| Agricultural Science | Herbicide development | Effective weed control |
| Growth regulation | Enhances crop yields | |
| Material Science | Polymer additives | Improves thermal stability |
| Nanocomposite development | Enhanced electrical and thermal properties |
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-5-isopropyl-2-methylphenyl)-N’-(1-naphthyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular components.
Comparison with Similar Compounds
Research Findings and Hypotheses
- Auxin Transport Inhibition: The target compound’s phenolic and urea structure aligns with known auxin transport inhibitors (e.g., NPA, TIBA) that disrupt polar auxin transport (PAT) in plants. Its bulky isopropyl group may enhance membrane localization compared to simpler analogs .
- Synthetic Challenges : The steric hindrance from the isopropyl and methyl groups could complicate synthesis, unlike sulfonyloxy-substituted ureas, which are more straightforward to functionalize .
Biological Activity
N-(4-Hydroxy-5-isopropyl-2-methylphenyl)-N'-(1-naphthyl)urea, also known by its CAS Number 6321-09-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C21H22N2O2
- Molecular Weight : 334.4 g/mol
- Density : 1.244 g/cm³
- Boiling Point : 438.2 °C
- CAS Number : 6321-09-1
This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. Its urea functional group is known to facilitate binding with biological targets, making it a subject of interest for therapeutic applications.
Inhibition of Enzymes
Research indicates that compounds with a similar structure can act as inhibitors for several enzymes, including:
- Epoxide Hydrolase (sEH) : Some derivatives have shown inhibitory activity in the nanomolar range, enhancing bioavailability and selectivity against inflammatory pathways .
Anti-inflammatory Effects
Studies have demonstrated that related compounds can significantly reduce cytokine production and exhibit anti-inflammatory properties in vivo. For instance, certain derivatives have been shown to inhibit TNFα production in LPS-stimulated models, indicating potential applications in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings include:
- Substituent Effects : Variations in the isopropyl and naphthyl groups can lead to significant changes in potency against specific targets.
- Linker Variations : The presence of methylene groups between functional moieties has been shown to enhance inhibitory activity against sEH .
Study 1: Anti-inflammatory Activity
A study focusing on related urea compounds demonstrated their efficacy in reducing inflammation markers in animal models. The most active compound showed a significant reduction in neutrophil migration, which is crucial for managing conditions like arthritis and other inflammatory diseases .
Study 2: Cytotoxicity Evaluation
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
